molecular formula C6H5FN4 B13110170 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1784339-39-4

5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B13110170
CAS No.: 1784339-39-4
M. Wt: 152.13 g/mol
InChI Key: DZUZEUJRARHGBG-UHFFFAOYSA-N
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Description

5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another approach includes the nucleophilic displacement of chloromethyl derivatives with methyl amine, followed by reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival pathways . The compound binds to these kinases, blocking their activity and thereby inhibiting the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1784339-39-4

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

5-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C6H5FN4/c7-4-2-1-3-5-9-10-6(8)11(4)5/h1-3H,(H2,8,10)

InChI Key

DZUZEUJRARHGBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)F)N

Origin of Product

United States

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